molecular formula C19H18ClNO4S B2727642 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097922-35-3

12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No. B2727642
CAS RN: 2097922-35-3
M. Wt: 391.87
InChI Key: YCMFZKBNDDRTLI-UHFFFAOYSA-N
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Description

12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C19H18ClNO4S and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Cycloaddition Reactions

Cycloaddition reactions are pivotal in synthetic chemistry for constructing complex cyclic structures. The compound's involvement in cycloaddition reactions, such as those forming oxazonine derivatives through interaction with aromatic nitrile oxides, exemplifies its utility in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and material science (Nitta, Sogo, & Nakayama, 1979). These reactions are crucial for creating novel molecules with unique properties, potentially useful in drug development and materials engineering.

Structural and Molecular Studies

Structural and molecular studies of compounds related to 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^2,7]trideca-2,4,6-trien-11-one provide insights into the stereochemistry and electronic properties of such complex molecules. For instance, research into sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride contributes to understanding the molecular and electronic structure, alongside kinetic investigations of substitution reactions, which could inform the development of new chemical reactions and materials (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

properties

IUPAC Name

12-(benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-19-11-15(14-10-12(20)8-9-16(14)25-19)17(18(22)21(19)2)26(23,24)13-6-4-3-5-7-13/h3-10,15,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFZKBNDDRTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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